2-Bromo-4-hydroxypyridine
Overview
Description
2-Bromo-4-hydroxypyridine is a compound that exhibits both the 4-hydroxypyridine and 4-pyridone tautomers, as indicated by the disordered proton occupying the O-H and N-H positions equally. This compound crystallizes in the monoclinic space group and forms chains linked by hydrogen bonding, with halogen bonds and π-stacking interactions further stabilizing the structure .
Synthesis Analysis
The synthesis of 2-bromo-4-hydroxypyridine is not directly described in the provided papers. However, related brominated pyridines have been synthesized through various methods, such as Stille coupling, reductive symmetric coupling, and direct bromination . For instance, 5-bromo-2,2'-bipyridine and its derivatives were synthesized using Stille coupling of dibromopyridine with trimethylstannylpyridine . Similarly, 2-bromo-4-iodopyridine was synthesized from 2-bromopyridine using a 'halogen dance' reaction . These methods could potentially be adapted for the synthesis of 2-bromo-4-hydroxypyridine.
Molecular Structure Analysis
The molecular structure of 2-bromo-4-hydroxypyridine has been determined through crystallography, revealing the presence of both tautomeric forms. The crystal structure is stabilized by hydrogen bonding, halogen bonding, and π-stacking interactions, which link the molecules into chains and layers .
Chemical Reactions Analysis
While the specific chemical reactions of 2-bromo-4-hydroxypyridine are not detailed, the reactivity of brominated pyridines has been explored. For example, 2-bromo-6-isocyanopyridine has been identified as a versatile reagent in multicomponent chemistry, useful for synthesizing complex molecules like opioids . Brominated pyridines have also been used to prepare aminopyridines, demonstrating the reactivity of bromine atoms towards nucleophiles like ammonia .
Physical and Chemical Properties Analysis
The physical properties of 2-bromo-4-hydroxypyridine, such as its crystalline structure and tautomeric forms, have been characterized . The chemical properties, including its reactivity in multicomponent reactions and potential for substitution reactions, can be inferred from studies on similar brominated pyridines . The halogen atoms in these compounds are reactive and can participate in various chemical transformations, which could be applicable to 2-bromo-4-hydroxypyridine as well.
Scientific Research Applications
Crystal Structure and Bonding
2-Bromo-4-hydroxypyridine demonstrates interesting structural properties, such as the presence of both 4-hydroxypyridine and 4-pyridone tautomers. The compound exhibits hydrogen bonding, which links the molecules into chains, and halogen bonds that further stabilize the structure. This complex bonding behavior is significant for understanding molecular interactions and designing new materials or pharmaceuticals (Monroe & Turnbull, 2019).
Catalytic Applications
In the field of catalysis, 2-Bromo-4-hydroxypyridine has been used in copper-catalyzed N- and O-arylation processes. These reactions are essential for creating complex organic compounds used in pharmaceuticals and other industries. The use of 2-Bromo-4-hydroxypyridine has expanded the scope of aryl halides that can be used in these reactions (Altman & Buchwald, 2007).
Chemical Reactivity and Derivatives
Studies have explored the bromination of 2-Bromo-4-hydroxypyridine and its derivatives, revealing insights into the reactivity of these compounds. The reactions and the resulting products have implications for synthetic chemistry and drug development. Understanding the reactivity patterns helps in designing more efficient synthesis pathways for various chemicals (Kolder & Hertog, 2010).
Pharmaceutical Synthesis
2-Bromo-4-hydroxypyridine plays a role in the synthesis of pharmaceutical compounds. It is used in the Suzuki-Miyaura coupling process to create diarylpyridines, a class of compounds with significant pharmaceutical importance. This process is notable for its selectivity and mild reaction conditions, making it suitable for the synthesis of complex drug molecules (Jeon et al., 2020).
Material Science and Coordination Chemistry
In material science and coordination chemistry, 2-Bromo-4-hydroxypyridine is used to create novel metal complexes. These complexes have potential applications in catalysis, electronics, and photonics. The study of these complexes helps in understanding the electronic properties of materials and designing new materials with desirable characteristics (Yih et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-3-4(8)1-2-7-5/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXSDQDNOMWAFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376501 | |
Record name | 2-BROMO-4-HYDROXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-hydroxypyridine | |
CAS RN |
36953-40-9 | |
Record name | 2-BROMO-4-HYDROXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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